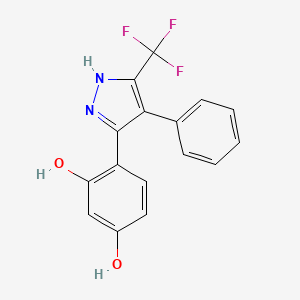
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine dihydrochloride: is a chemical compound with the molecular formula C8H11N3.2ClH. It is a derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs .
Applications De Recherche Scientifique
Chemistry: 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine dihydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for exploring interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry as a precursor for the synthesis of drugs with anticancer, antiviral, and antimicrobial activities. Its derivatives are being investigated for their therapeutic potential .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role as an intermediate in various chemical processes highlights its importance in industrial applications .
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives are designed to interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1,6-Naphthyridine: The parent compound, which lacks the tetrahydro and amine groups.
5,6,7,8-Tetrahydro-1,6-naphthyridine: A similar compound without the amine group.
4-Amino-1,6-naphthyridine: A compound with an amino group at a different position on the naphthyridine ring.
Uniqueness: 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure provides additional flexibility, and the presence of the amine group enhances its reactivity and potential for forming hydrogen bonds .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c9-7-1-4-11-8-2-3-10-5-6(7)8;;/h1,4,10H,2-3,5H2,(H2,9,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYUGUILJMUBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CN=C21)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2803902.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide](/img/structure/B2803903.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2803905.png)
![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803906.png)

![3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2803908.png)


![(E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2803914.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2803920.png)
![3-{[1,1'-biphenyl]-4-amido}-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2803922.png)

![1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B2803925.png)
